

Commercial availability and suppliers of Methyl 4-(3-azetidinyloxy)benzoate

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Compound of Interest

Compound Name: Methyl 4-(3-azetidinyloxy)benzoate

Cat. No.: B1394832

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Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide for Researchers

Introduction

Methyl 4-(3-azetidinyloxy)benzoate is a chemical compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the field of medicinal chemistry and drug development. Its unique structure, featuring an azetidine ring linked to a benzoate group, makes it a valuable intermediate for creating novel pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **Methyl 4-(3-azetidinyloxy)benzoate** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value
CAS Number	1029317-13-6
Molecular Formula	C ₁₁ H ₁₃ NO ₃
Molecular Weight	207.23 g/mol
Appearance	White to off-white solid
Purity	Typically ≥95% or ≥97% depending on supplier

Commercial Availability and Suppliers

Methyl 4-(3-azetidinyloxy)benzoate is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their specific research and development needs. The table below lists several notable suppliers and the typical purities they offer.

Supplier	Purity Offered	Availability
BLDpharm	97%	In Stock
Chemsky	95%	In Stock
Alichem	≥95%	In Stock
Chemspace	95%	In Stock
Ambeed	97%	In Stock
Biosynth	≥97%	In Stock
Combi-Blocks	>95%	In Stock
PharmaBlock	>97% (HPLC)	In Stock

Synthesis and Experimental Protocols

The synthesis of **Methyl 4-(3-azetidinyloxy)benzoate** is a critical process for its application in further chemical reactions. A common method involves the reaction of methyl 4-

hydroxybenzoate with a protected 3-azetidinol derivative, followed by deprotection. A detailed experimental protocol, adapted from established synthetic routes, is provided below.

Experimental Protocol: Synthesis of **Methyl 4-(3-azetidinyloxy)benzoate**

This protocol describes a two-step process starting from commercially available reagents.

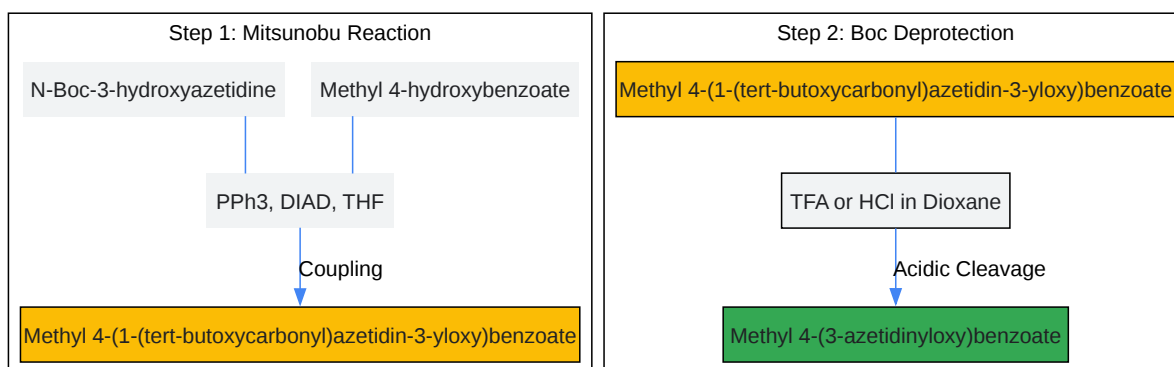
Step 1: N-Boc-3-hydroxyazetidine reaction with Methyl 4-hydroxybenzoate

- **Reaction Setup:** To a solution of N-Boc-3-hydroxyazetidine (1 equivalent), methyl 4-hydroxybenzoate (1 equivalent), and triphenylphosphine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise at 0 °C.
- **Reaction Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the protected intermediate, methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate.

Step 2: Deprotection of the Boc-protected intermediate

- **Reaction Setup:** Dissolve the purified intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.
- **Reaction Execution:** Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution. Stir the mixture at room temperature for 1-4 hours.
- **Monitoring:** Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

- **Work-up and Purification:** Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or by partitioning between an organic solvent and a basic aqueous solution to neutralize the acid and then concentrating the organic layer to yield the final product, **Methyl 4-(3-azetidinyloxy)benzoate**.



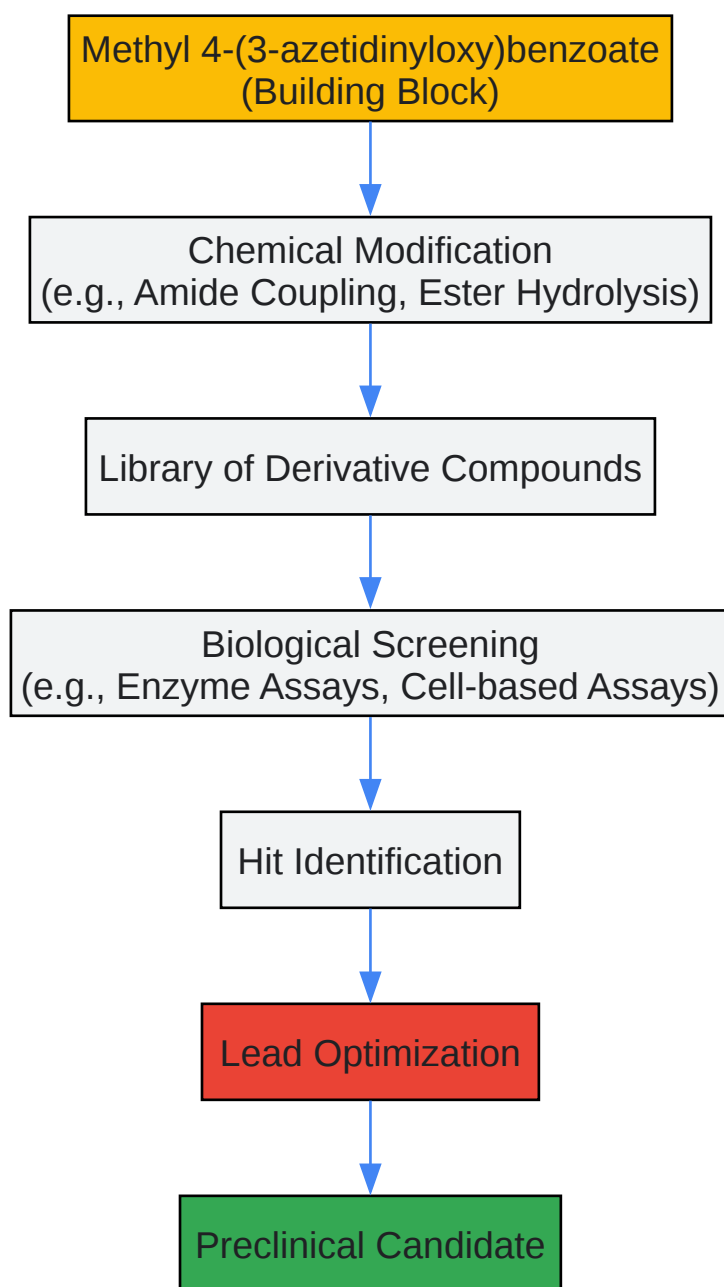
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Synthetic pathway for **Methyl 4-(3-azetidinyloxy)benzoate**.

Applications in Drug Development

Methyl 4-(3-azetidinyloxy)benzoate is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key structural motif and intermediate in the synthesis of APIs. The azetidine ring, in particular, is a desirable feature in modern medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability.

This compound is utilized in the construction of more elaborate molecules targeting a range of diseases. For instance, it can be a precursor in the synthesis of novel antibacterial agents or inhibitors of specific enzymes implicated in disease pathways. The general workflow for its use in a drug discovery program is outlined below.



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Role of the title compound in a drug discovery workflow.

The workflow begins with the strategic chemical modification of **Methyl 4-(3-azetidinyloxy)benzoate**. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives. Alternatively, the secondary amine of the azetidine ring can be functionalized. This library of new compounds is then subjected to biological screening to identify "hits"—compounds that

show activity against a specific biological target. Promising hits undergo further chemical refinement in the lead optimization stage to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of a preclinical candidate.

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